2-Methoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
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Overview
Description
2-Methoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C24H23N3O5 and a molecular weight of 433.468 g/mol . This compound is known for its unique structure, which includes a methoxy group, a pyridinylcarbonyl group, and a propoxybenzoate group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
2-Methoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Methoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-propoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity.
Comparison with Similar Compounds
2-Methoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can be compared with other similar compounds, such as:
2-Methoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-butoxybenzoate: This compound has a butoxy group instead of a propoxy group.
2-Methoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a methoxy group instead of a propoxy group.
2-Methoxy-4-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound has a chlorobenzoate group instead of a propoxybenzoate group.
These similar compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical properties and biological activities.
Properties
CAS No. |
765286-16-6 |
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Molecular Formula |
C24H23N3O5 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C24H23N3O5/c1-3-13-31-20-9-7-18(8-10-20)24(29)32-21-11-6-17(14-22(21)30-2)15-26-27-23(28)19-5-4-12-25-16-19/h4-12,14-16H,3,13H2,1-2H3,(H,27,28)/b26-15+ |
InChI Key |
YNQBSZITMDHQSN-CVKSISIWSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CN=CC=C3)OC |
Origin of Product |
United States |
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